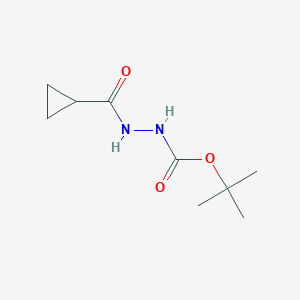

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Beschreibung

Structural Characterization

Molecular Structure and Conformational Analysis

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate (CAS 851295-78-8) has the molecular formula C₈H₁₄N₂O₂ , with a molecular weight of 200.23 g/mol . Its structure consists of a tert-butyl carbamate group (Boc-protected hydrazine) conjugated to a cyclopropanecarbonyl moiety. The cyclopropane ring introduces strain, which may influence reactivity and conformational flexibility.

Key structural features include:

- Boc-protected hydrazine : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the hydrazine nitrogen, enhancing stability during synthesis.

- Cyclopropanecarbonyl group : The cyclopropane ring is directly attached to the carbonyl carbon, creating a strained system. This arrangement may affect electronic distribution and reactivity.

- Hydrazide linkage : The hydrazinecarboxylate group enables participation in condensation reactions, such as forming Schiff bases or cyclizing agents.

Conformational analysis suggests that the cyclopropane ring adopts a planar geometry due to its inherent strain, while the Boc group occupies a sterically hindered environment. The hydrazide nitrogen may exhibit restricted rotation, influencing hydrogen-bonding potential in solid-state arrangements .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- tert-Butyl group : A singlet at δ 1.58 ppm (9H) corresponding to the three methyl groups attached to the central carbon .

- Hydrazine proton : A broad singlet at δ 7.79 ppm (1H), indicative of exchange broadening due to hydrogen bonding or slow rotation .

- Cyclopropane protons : Distinct splitting patterns in the δ 1.0–1.5 ppm range, characteristic of the strained cyclopropane ring .

¹³C NMR :

- Carbonyl carbon : A peak near δ 170–175 ppm , consistent with the cyclopropanecarbonyl group .

- Boc carbonyl : A peak around δ 155 ppm , reflecting the carbamate ester .

Infrared (IR) Spectroscopy

- C=O stretch : Strong absorption near 1710 cm⁻¹ , corresponding to the cyclopropanecarbonyl group .

- N–H stretch : Broad absorption in the 3300–3500 cm⁻¹ region, attributed to the hydrazine proton .

- C–N stretch : Peaks in the 1200–1300 cm⁻¹ range, characteristic of carbamate bonds .

Mass Spectrometry (MS)

The molecular ion peak at m/z 200 confirms the molecular weight. Fragmentation patterns likely involve cleavage of the Boc group (loss of 57 for (CH₃)₃CO⁻) and the cyclopropanecarbonyl moiety, yielding ions at m/z 143 (cyclopropanecarbonyl hydrazide) and m/z 86 (cyclopropanecarboxylic acid) .

Crystallographic Studies and Solid-State Behavior

While direct crystallographic data for this compound is limited, related compounds provide insights:

- Hydrogen Bonding : The hydrazine proton may participate in intermolecular hydrogen bonds with carbonyl oxygens, stabilizing crystal packing .

- Crystal Packing : The tert-butyl group likely adopts a staggered conformation to minimize steric hindrance, while the cyclopropane ring may align in a way that balances strain and van der Waals interactions .

- Solid-State Reactivity : The strained cyclopropane ring could undergo ring-opening reactions under thermal or photolytic conditions, though this remains speculative .

Eigenschaften

IUPAC Name |

tert-butyl N-(cyclopropanecarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-10-7(12)6-4-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQVAKYNDQLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705490 | |

| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851295-78-8 | |

| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Reaction Overview

Medicinal Chemistry

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate has shown promise in medicinal chemistry as an intermediate for synthesizing various bioactive compounds. Its unique structure allows it to participate in reactions that lead to the formation of hydrazones and other derivatives, which are crucial in drug development.

Case Study : In a study focused on HIV protease inhibitors, the compound was used as an intermediate to synthesize specific hydrazone derivatives that exhibited significant inhibitory activity against the enzyme .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for developing complex molecules.

Example Applications :

- Hydrazone Formation : The compound can condense with aldehydes to form hydrazones, which are important intermediates in organic synthesis.

- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions, leading to N-Boc-N-alkenylhydrazines, which have applications in peptide synthesis and other areas .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Method A | 47% | TEA in DCM at 0°C for 1h | Standard method for initial synthesis |

| Method B | Varies | Microwave-assisted synthesis | Potential for higher yields and shorter reaction times |

Safety Considerations

When handling this compound, standard safety precautions should be observed due to its chemical properties. Appropriate personal protective equipment (PPE) such as gloves and goggles is recommended.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to biological targets. The cyclopropanecarbonyl group can interact with enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Complexity : The cyclopropanecarbonyl group introduces steric hindrance and electronic effects distinct from simpler substituents like cyclopropyl or tetrahydro-pyran. This enhances its utility in forming constrained peptide analogs .

- Molecular Weight : Bulky substituents (e.g., pyrrolo-pyrazine-tosyl in ) increase molecular weight, affecting solubility and pharmacokinetic properties in drug candidates.

Yield and Efficiency

- Yields : The target compound typically achieves yields of 70–88% under optimized conditions, comparable to simpler analogs like the cyclopropyl derivative (85–90% in ). More complex derivatives (e.g., pyrrolo-pyrazine-tosyl) show lower yields (37–52%) due to multi-step syntheses .

- Purification : Column chromatography (e.g., 10% EtOAc/hexanes in ) is standard for most analogs, while precipitation (e.g., using hexanes in ) is effective for Boc-protected intermediates.

Physicochemical Properties

Thermal Stability : The Boc group in all analogs decomposes at >150°C, but the cyclopropanecarbonyl moiety in the target compound enhances thermal stability compared to linear alkyl substituents .

Biologische Aktivität

Chemical Identity

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a compound with the molecular formula and a molar mass of approximately 200.23 g/mol. It is identified by the CAS number 851295-78-8 and is categorized as a biochemical reagent used in various medicinal chemistry applications .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The compound is noted for its interactions with biological systems, particularly in relation to enzyme inhibition and receptor modulation.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders.

- Receptor Modulation : Similar compounds have been observed to interact with neurotransmitter receptors, suggesting that this compound might influence neurotransmitter release and neuronal activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory activity against target enzymes involved in metabolic pathways. This suggests a potential role for the compound in metabolic regulation and therapeutic interventions for metabolic disorders.

Case Study 2: Neurotransmitter Interaction

Another research project examined the effects of this compound on neurotransmitter systems. The results indicated that this compound could modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission. This property highlights its potential use in treating neurological disorders .

Case Study 3: Anticancer Activity

In vitro experiments have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment, warranting further investigation into its mechanisms and efficacy .

Vorbereitungsmethoden

Esterification and Substitution Method (Patent CN102911084A)

Process:

Phenyl chloroformate reacts with tert-butanol in the presence of a solid base catalyst and ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate) at 30–40°C for 1–6 hours to form an intermediate ester.

Subsequently, a 50% aqueous hydrazine hydrate solution is added, and the substitution reaction proceeds at 60–75°C for 1–5 hours to yield tert-butyl carbazate.Workup:

After cooling, extraction with ethyl acetate is performed. The organic phase is concentrated under reduced pressure and purified by silica gel column chromatography using petroleum ether/ethyl acetate (5:1) as eluent.Yields and Conditions:

The molar ratios and catalyst loadings are optimized for maximum yield. The phenyl chloroformate:tert-butanol:hydrazine hydrate molar ratio ranges from 1:1–3:1–2, with catalyst and ionic liquid amounts adjusted accordingly.Catalysts and Ionic Liquids:

Solid base catalysts include magnetic magnesium aluminum hydrotalcite doped with Fe(II) and Fe(III). Ionic liquids vary among imidazolium-based salts with different alkyl chain lengths and anions.

This method provides a robust route to tert-butyl carbazate, a key intermediate in the target compound's synthesis.

Acylation of tert-Butyl Carbazate with Cyclopropanecarbonyl Derivatives

Direct Acylation Approach

Reagents:

tert-Butyl carbazate is reacted with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid derivatives under controlled conditions.Solvents and Conditions:

Common solvents include tetrahydrofuran (THF), toluene, or dichloromethane (DCM). The reaction is typically conducted at temperatures ranging from room temperature to 80°C.Catalysts and Coupling Agents:

Carbodiimides such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) and additives like 4-dimethylaminopyridine (DMAP) are employed to activate the carboxyl group for nucleophilic attack by the hydrazine nitrogen.Reaction Time:

The acylation step generally requires 2–6 hours depending on reagent concentrations and temperature.Workup:

After completion, the reaction mixture is quenched, extracted with organic solvents (ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by flash column chromatography.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of tert-butyl carbazate with cyclopropanecarbonyl chloride | tert-Butyl carbazate, cyclopropanecarbonyl chloride, EDC·HCl, DMAP; THF; 20°C; 3 h | 70–85% (typical) | Controlled addition and inert atmosphere recommended |

| Alternative acylation with cyclopropanecarboxylic acid | tert-Butyl carbazate, cyclopropanecarboxylic acid, EDC·HCl, DMAP; DCM; room temp; 4 h | 65–80% | Requires activation of acid with carbodiimide |

- These conditions are adapted from analogous hydrazinecarboxylate acylations reported in literature for similar compounds.

Alternative Synthetic Routes and Considerations

Stepwise Hydrazone Formation and Reduction:

Some syntheses involve initial formation of hydrazones by condensation of tert-butyl carbazate with aldehydes or ketones, followed by reduction to hydrazine derivatives. However, for tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, direct acylation is more straightforward.Use of Protective Groups:

The tert-butyl carbazate moiety serves as a protecting group for hydrazine, facilitating selective acylation and preventing side reactions.Purification Techniques:

Silica gel chromatography with petroleum ether/ethyl acetate mixtures is the standard for purification. Thin-layer chromatography (TLC) is used for reaction monitoring.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The use of ionic liquids and solid base catalysts in the preparation of tert-butyl carbazate improves reaction efficiency and allows catalyst recycling, which is beneficial for scale-up.

Carbodiimide-mediated coupling is preferred for the acylation step due to mild conditions and high selectivity, minimizing side reactions such as over-acylation or decomposition.

Reaction monitoring by TLC and HPLC/MS ensures the identification of optimal reaction times and purity levels.

Temperature control is critical; elevated temperatures (above 80°C) may lead to decomposition of sensitive hydrazinecarboxylate intermediates.

Q & A

Q. What are the standard synthetic routes for tert-butyl hydrazinecarboxylate derivatives, and how can they be adapted for cyclopropanecarbonyl substitution?

- Methodological Answer : tert-Butyl hydrazinecarboxylates are typically synthesized via alkylation or condensation of tert-butyl carbazate. For example:

- Alkylation : React tert-butyl carbazate with alkyl halides (e.g., cyclopropanecarbonyl chloride) in THF using n-BuLi at low temperatures (−78°C) to introduce substituents .

- Reductive Amination : Condense tert-butyl carbazate with aldehydes (e.g., cyclopropanecarbaldehyde) followed by NaCNBH3 reduction to form hydrazine derivatives .

- Purification : Use gradient flash chromatography (e.g., 5–30% EtOAc/hexanes) to isolate products, often yielding oils or solids .

- Adaptation : Substitute pent-4-en-1-yl or benzyl groups in existing protocols with cyclopropanecarbonyl moieties, adjusting stoichiometry and reaction time for steric effects .

Q. How are structural and purity characteristics validated for tert-butyl hydrazinecarboxylates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling constants. For example, tert-butyl groups show δ ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- IR Spectroscopy : Carbonyl stretches (C=O) appear at ~1705 cm⁻¹, while NH stretches (hydrazine) are observed at ~3263 cm⁻¹ .

- HRMS : Validate molecular weights (e.g., [M + Na]<sup>+</sup> for tert-butyl 2-benzyl derivatives: exact mass 361.1892 vs. observed 361.1900) .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in tert-butyl hydrazinecarboxylate synthesis?

- Methodological Answer :

- Temperature Control : Low temperatures (−78°C) minimize side reactions during alkylation with n-BuLi, preserving stereochemical integrity .

- Solvent Effects : THF enhances lithium coordination, favoring specific transition states for E/Z isomer formation. For example, (E)-tert-butyl 2-(hex-4-en-1-yl) derivatives show distinct TLC Rf values (0.50 in 20% EtOAc/hexanes) compared to (Z)-isomers .

- Data Contradictions : Yields for stereoisomers vary (e.g., 59% for (E)-1n vs. 62% for (Z)-1o) due to steric hindrance in transition states .

Q. What mechanistic insights explain the stability of tert-butyl hydrazinecarboxylates under oxidative or thermal conditions?

- Methodological Answer :

- Thermal Stability : TG-DTA analysis shows decomposition >250°C for tert-butyl 2-(aryl)hydrazinecarboxylates, with no exponential weight loss below this threshold .

- Oxidative Resistance : Hydrazinecarboxylates resist aerobic oxidation unless catalyzed by iron phthalocyanine, where electron-withdrawing substituents (e.g., 4-CN) accelerate oxidation rates 1.5× vs. phenyl analogs .

- Radical Pathways : ESR studies suggest radical intermediates participate in decomposition, explaining irregular substituent effects in oxidation kinetics .

Key Recommendations for Researchers

- Optimization : Screen solvents (DMF vs. THF) and bases (n-BuLi vs. NaH) to enhance cyclopropanecarbonyl substitution efficiency.

- Analytical Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for ambiguous stereochemistry cases.

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm intermediates in oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.